molecular formula C22H24N4O B10868725 2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4(3H)-quinazolinone

2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4(3H)-quinazolinone

Cat. No.: B10868725
M. Wt: 360.5 g/mol
InChI Key: MROLQNPKZSJGSR-RMKNXTFCSA-N
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Description

2-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a piperazine moiety and a phenylpropenyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine moiety is then introduced via nucleophilic substitution reactions, often using piperazine derivatives. The phenylpropenyl group is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the phenylpropenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

2-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A simpler analog with similar core structure but lacking the piperazine and phenylpropenyl groups.

    2-Phenylquinazolinone: Similar to the target compound but without the piperazine moiety.

    Piperazine derivatives: Compounds with a piperazine core but different substituents.

Uniqueness

2-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, a piperazine moiety, and a phenylpropenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C22H24N4O/c27-22-19-10-4-5-11-20(19)23-21(24-22)17-26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2,(H,23,24,27)/b9-6+

InChI Key

MROLQNPKZSJGSR-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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